molecular formula C22H16N4O5 B12926838 2-(4-Nitrophenoxy)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide CAS No. 89632-45-1

2-(4-Nitrophenoxy)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide

Cat. No.: B12926838
CAS No.: 89632-45-1
M. Wt: 416.4 g/mol
InChI Key: XFEIMXPKUAYTAL-UHFFFAOYSA-N
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Description

2-(4-Nitrophenoxy)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide ( 89632-45-1) is a high-purity small molecule with a molecular formula of C22H16N4O5 and a molecular weight of 416.39 g/mol . This compound features a quinazolinone core, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological properties . Researchers value quinazolinone derivatives like this for developing novel therapeutic agents due to their significant potential in anticancer and antimicrobial applications . In anticancer research, quinazolinone-based compounds are investigated as multi-target agents. Recent studies highlight their role as inhibitors of critical pathways in carcinogenesis, such as STAT-3 and c-Src, which are promising targets for designing novel anticancer drugs . These derivatives can act as cytotoxic agents, apoptosis inducers, and kinase inhibitors, making them valuable for probing cell proliferation mechanisms . In antimicrobial research, the quinazolinone nucleus demonstrates potent activity against various bacterial and fungal strains . Structure-Activity Relationship (SAR) studies indicate that substitutions at the 2 and 3 positions of the quinazolinone ring, such as those present in this molecule, are crucial for enhancing antimicrobial efficacy, particularly against gram-positive bacteria . This compound is supplied with a purity of not less than 98% (NLT 98%), certified under ISO quality systems, making it a critical intermediate for global pharmaceutical development and biochemical research . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

89632-45-1

Molecular Formula

C22H16N4O5

Molecular Weight

416.4 g/mol

IUPAC Name

2-(4-nitrophenoxy)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide

InChI

InChI=1S/C22H16N4O5/c27-20(14-31-17-12-10-16(11-13-17)26(29)30)24-25-21(15-6-2-1-3-7-15)23-19-9-5-4-8-18(19)22(25)28/h1-13H,14H2,(H,24,27)

InChI Key

XFEIMXPKUAYTAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 3-Amino-2-phenylquinazolin-4(3H)-one

  • Starting from anthranilic acid derivatives or substituted anilines, 3-amino-2-phenylquinazolin-4(3H)-one is synthesized via cyclization reactions involving formamide or related reagents under heating conditions (e.g., Niementowski synthesis).
  • Hydrazine hydrate treatment of 3-(substituted)-2-(methylthio)quinazolin-4(3H)-one derivatives can also yield 3-aminoquinazolinones, which are key intermediates in quinazolinone chemistry.

Formation of 2-Chloro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide (Intermediate I-1)

  • The 3-amino-2-phenylquinazolin-4(3H)-one is reacted with chloroacetyl chloride in an inert solvent (e.g., dry acetone or DMF) under controlled temperature to introduce the chloroacetamide functionality.
  • This step is crucial as it activates the molecule for subsequent nucleophilic substitution by phenols.

Nucleophilic Substitution with 4-Nitrophenol to Form the Target Compound

Reaction Conditions

  • The chloroacetamide intermediate (I-1) is reacted with 4-nitrophenol in the presence of anhydrous potassium carbonate as a base and a catalytic amount of potassium iodide to facilitate the substitution.
  • The reaction is typically carried out in dry acetone under reflux conditions for 10–15 hours to ensure complete conversion.

Mechanism

  • The phenolic oxygen of 4-nitrophenol acts as a nucleophile, attacking the electrophilic carbon of the chloroacetamide group, displacing chloride ion and forming the ether linkage.
  • Potassium carbonate deprotonates the phenol to generate the phenolate ion, enhancing nucleophilicity.
  • Potassium iodide acts as a phase-transfer catalyst and may facilitate halide exchange to improve reaction rate.

Workup and Purification

  • After completion, the reaction mixture is cooled, and water is added to precipitate the product.
  • The solid is filtered, washed with water, and recrystallized from acetone or other suitable solvents to obtain pure 2-(4-nitrophenoxy)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide.

Alternative Synthetic Routes and Related Quinazolinone Derivatives

  • Quinazolinone derivatives can also be synthesized via condensation of 6-(4-amino-3-methylphenoxy)quinoxaline-2,3(1H,4H)-dione with 2-alkyl-4H-benzo[d]oxazin-4-one derivatives, followed by nucleophilic substitution reactions to introduce various phenoxy groups.
  • Other methods include the use of isatoic anhydride or 3,1,4-benoxazones reacting with amines to form quinazolinone cores, which can then be functionalized further.

Summary Table of Key Preparation Steps

Step Reactants/Intermediates Conditions Outcome/Notes
1 Anthranilic acid or substituted aniline Heating with formamide or cyclization reagents Formation of 3-amino-2-phenylquinazolin-4(3H)-one
2 3-amino-2-phenylquinazolin-4(3H)-one + chloroacetyl chloride Dry acetone or DMF, controlled temperature Formation of 2-chloro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide (I-1)
3 Intermediate I-1 + 4-nitrophenol + K2CO3 + KI Reflux in dry acetone, 10–15 h Nucleophilic substitution to yield target compound
4 Workup and purification Cooling, water addition, filtration, recrystallization Pure 2-(4-nitrophenoxy)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide

Research Findings and Analytical Data

  • The synthesized compounds are characterized by melting point determination, Thin Layer Chromatography (TLC) for purity, Infrared (IR) spectroscopy for functional group confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
  • IR spectra typically show characteristic bands for N-H stretching (~3250 cm⁻¹), aromatic C-H (~3067 cm⁻¹), C=O stretching (~1690 cm⁻¹), and nitro group vibrations.
  • NMR data confirm the presence of aromatic protons, amide protons, and the phenoxy substituent.
  • The yields of these reactions are generally good, often exceeding 70–80%, indicating efficient synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or nitrophenoxy groups.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antibacterial properties. For instance, compounds similar to 2-(4-Nitrophenoxy)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide have been evaluated for their effectiveness against Mycobacterium tuberculosis, showing minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. The most potent derivatives demonstrated MIC values as low as 4 μg/mL against both drug-sensitive and rifampin-resistant strains of M. tuberculosis .

Table 1: Antibacterial Activity of Quinazoline Derivatives

CompoundMIC (μg/mL)Activity Against
Compound A4M. tuberculosis H37Rv
Compound B16M. tuberculosis resistant
Compound C32Various bacterial strains

Anticancer Potential

The quinazoline scaffold has also shown promise in anticancer research. Studies have indicated that certain derivatives can inhibit the proliferation of various cancer cell lines without exhibiting significant cytotoxicity towards normal cells. The structure of 2-(4-Nitrophenoxy)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide allows for modifications that could enhance its selectivity and potency against cancer cells .

Table 2: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (μM)Remarks
Compound DHeLa10Selective
Compound EMCF75Potent
Compound FA54915Moderate

Case Studies

Several case studies have highlighted the effectiveness of quinazoline derivatives in treating bacterial infections and cancer:

  • Antitubercular Screening : A series of synthesized compounds based on the quinazoline structure were screened for antitubercular activity, leading to the identification of several candidates with promising MIC values .
  • Cancer Cell Line Evaluation : In vitro studies on various cancer cell lines demonstrated that modifications to the quinazoline structure could lead to enhanced activity, suggesting a viable pathway for drug development targeting specific malignancies .

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenoxy)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their substituents are summarized below:

Compound Name Quinazolinone Substituents Acetamide Substituent Biological Activity Reference
Target Compound 2-phenyl 4-nitrophenoxy Inferred: Potential anti-inflammatory, antimicrobial
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide (V9) 2-phenyl Ethylamino Analgesic, anti-inflammatory (most potent in series)
2-(6-Chloro-2-methyl-4-oxoquinazolin-3-yl)-N-phenylacetamide 6-chloro-2-methyl Phenyl Antitubercular (InhA inhibitor)
N-(2-Hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide (4d) Unsubstituted 2-hydroxy-4-methylphenyl Not specified
N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide (1a) 2-methyl Phthalimide Antioxidant (moderate activity)

Key Observations :

  • Substituent Position: The 2-phenyl group on the quinazolinone core (common in V9 and the target compound) is associated with anti-inflammatory activity, while chloro/methyl groups (e.g., in ) enhance antitubercular effects.
  • Acetamide Modifications: Electron-withdrawing groups (e.g., 4-nitrophenoxy) may improve metabolic stability compared to ethylamino (V9) or hydroxyaryl (4d) groups. The phthalimide moiety in 1a introduces antioxidant properties .

Physical Property Comparison :

Compound Name Yield (%) Melting Point (°C) Molecular Weight
Target Compound N/A N/A ~407.37 g/mol
N-(2-Hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide (4d) 38 242–244 ~335.34 g/mol
N-(2-Amino-4-methoxyphenyl)-2-(4-oxoquinazolin-3-yl)acetamide (4g) 83 219–221 ~350.36 g/mol
V9 N/A N/A ~351.39 g/mol

Notes:

  • Higher yields (e.g., 83% for 4g ) are achieved with electron-rich aromatic amines, whereas nitro groups may require harsher reaction conditions.

Pharmacokinetic and Toxicity Profiles

  • Ulcerogenic Potential: Analogs like V9 demonstrated mild gastrointestinal toxicity compared to aspirin, attributed to reduced COX-1 inhibition . The nitro group’s impact on ulcerogenicity remains speculative but warrants investigation.
  • ADME Properties : Computational predictions for phthalimide derivatives (1a, 1b) suggest good blood-brain barrier permeability and MAO B/COX-2 targeting . The nitro group may enhance CNS activity but pose hepatotoxicity risks.

Biological Activity

The compound 2-(4-Nitrophenoxy)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antibacterial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-(4-Nitrophenoxy)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide is characterized by a quinazolinone core with a nitrophenoxy substituent, which is believed to contribute to its biological efficacy. The compound can be represented as follows:

C18H16N4O3\text{C}_{18}\text{H}_{16}\text{N}_4\text{O}_3

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of quinazolinone derivatives, including the target compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria.

  • Inhibition Zones : In a comparative study, quinazolinone derivatives showed inhibition zones ranging from 10 mm to 14 mm against strains like Staphylococcus aureus and Escherichia coli. Specifically, compounds containing the nitro group were noted for enhanced activity against Candida albicans, with inhibition zones reported at 11 mm, surpassing standard antibiotics such as ampicillin .
  • Mechanism of Action : The antibacterial mechanism is primarily attributed to the interference with bacterial quorum sensing (QS), which is crucial for biofilm formation and virulence. For instance, derivatives with electron-donating groups exhibited higher QS inhibition rates than those with electron-withdrawing groups like nitro .

Anticancer Activity

The anticancer potential of 2-(4-Nitrophenoxy)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide has been extensively studied, particularly against breast cancer cell lines.

  • Cytotoxicity Studies : In vitro studies using the MDA-MB-231 breast cancer cell line demonstrated significant cytotoxic effects with IC50 values ranging from 1.184 µM to 27.030 µM for various derivatives . The compound's activity was compared to paclitaxel, a well-known chemotherapeutic agent.
    CompoundIC50 (µM)Reference
    2-(4-Nitrophenoxy)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide1.184 - 27.030
    PaclitaxelStandard Reference
  • Mechanisms : Quinazoline derivatives have been shown to inhibit key kinases involved in cancer progression. These include VEGFR-2 and c-Met tyrosine kinases, which are critical in angiogenesis and metastasis. The design of these compounds often focuses on maximizing hydrogen bonding interactions within the kinase active sites, enhancing their inhibitory potency .

Case Studies and Research Findings

A series of studies have documented the synthesis and evaluation of quinazolinone derivatives:

  • Synthesis and Evaluation : A study synthesized several quinazoline derivatives and assessed their antibacterial and anticancer activities using standard assays such as the MTT assay for cytotoxicity . The presence of substituents at specific positions on the quinazoline ring was found to be crucial for enhancing biological activity.
  • Structure–Activity Relationships (SAR) : Research emphasized the importance of substituent effects on biological activity. For example, compounds with a nitro group at the para position displayed improved antibacterial properties compared to those without such modifications .

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